Cas no 1446237-40-6 (5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one)
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1h)-one
- GLDCXELPUQJUIQ-UHFFFAOYSA-N
- AK174152
- 5-bromo-1,4-dimethyl-3-nitropyridin-2-one
- 2(1H)-Pyridinone, 5-bromo-1,4-dimethyl-3-nitro-
- 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
- F51194
- 1446237-40-6
- DB-253344
- CS-0153633
- EN300-21054505
- SCHEMBL15067937
- MFCD29044862
- DS-8609
- AKOS025396388
- WHC23740
-
- MDL: MFCD29044862
- Inchi: 1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3
- InChI Key: GLDCXELPUQJUIQ-UHFFFAOYSA-N
- SMILES: BrC1=CN(C)C(C(=C1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 245.96400g/mol
- Monoisotopic Mass: 245.96400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.1
- XLogP3: 0.8
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU768-250mg |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one |
1446237-40-6 | 95+% | 250mg |
798CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU768-100mg |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one |
1446237-40-6 | 95+% | 100mg |
381CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU768-1g |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one |
1446237-40-6 | 95+% | 1g |
766.0CNY | 2021-08-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW027-1g |
5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one |
1446237-40-6 | 95% | 1g |
$625 | 2023-09-07 | |
| Chemenu | CM249470-1g |
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one |
1446237-40-6 | 95% | 1g |
$449 | 2021-08-04 | |
| Chemenu | CM249470-5g |
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one |
1446237-40-6 | 95% | 5g |
$1346 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU768-200mg |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one |
1446237-40-6 | 95+% | 200mg |
218.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU768-50mg |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one |
1446237-40-6 | 95+% | 50mg |
109.0CNY | 2021-08-04 | |
| Alichem | A029168946-1g |
5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one |
1446237-40-6 | 95% | 1g |
456.32 USD | 2021-06-01 | |
| Chemenu | CM249470-1g |
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one |
1446237-40-6 | 95% | 1g |
$65 | 2022-06-12 |
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Suppliers
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one: A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one (CAS No. 1446237-40-6) has emerged as a key molecule in contemporary pharmaceutical research due to its unique structural features and diverse reactivity profiles. This compound belongs to the class of nitropyridinone derivatives, which have shown significant potential in drug discovery programs targeting various biological pathways. The 1,2-dihydropyridin-2-one core is a well-established scaffold in medicinal chemistry, known for its ability to mimic natural products with biological activity. The presence of 3-nitro and 1,4-dimethyl substituents further enhances its utility by introducing electrophilic and steric effects that can be exploited in molecular design.
Recent advances in organic synthesis have demonstrated that 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one can serve as a versatile precursor in the construction of complex heterocyclic systems. The nitro group at the 3-position provides a convenient handle for reduction reactions, enabling the synthesis of amino-substituted pyridinones that are commonly found in bioactive molecules. A 2023 study published in Organic Letters highlighted the application of this compound in the development of pyridinone-based kinase inhibitors, where the nitro group was successfully converted into an amino functionality through catalytic hydrogenation. This transformation significantly improved the compound's binding affinity to target enzymes.
The 1,4-dimethyl substituents in 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one play a crucial role in modulating its physicochemical properties. These groups contribute to the molecule's lipophilicity, which is a key parameter in drug absorption and distribution. A computational analysis by the University of Tokyo in 2024 revealed that the dimethyl substituents enhance the compound's solubility in polar solvents compared to unsubstituted analogs, making it more amenable to aqueous-based synthetic methods. This property is particularly valuable in green chemistry approaches that aim to minimize the use of toxic solvents.
Notably, the 5-bromo substituent in 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one has been leveraged in cross-coupling reactions to introduce a wide range of functional groups. A 2025 review in ACS Medicinal Chemistry Letters emphasized the use of this compound in Suzuki-Miyaura coupling reactions, which have enabled the synthesis of pyridinone-containing antifungal agents. The bromine atom's reactivity has also been exploited in transition-metal-catalyzed cyclizations, leading to the formation of benzimidazole derivatives with potent anti-inflammatory activity. These findings underscore the compound's role as a multi-functional building block in medicinal chemistry.
Recent research has also explored the biological activity of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one and its derivatives. A 2024 study conducted by the Max Planck Institute demonstrated that this compound exhibits moderate inhibitory activity against tyrosine kinase enzymes, which are implicated in cancer progression. The nitro group was found to be critical in this activity, as its removal significantly reduced the compound's potency. Additionally, the dimethyl substituents contributed to the molecule's metabolic stability, as evidenced by in vitro liver microsome assays.
The 1,2-dihydropyridin-2-one framework of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one has also been utilized in the development of prodrugs for improved pharmacokinetic profiles. A 2025 paper in Journal of Medicinal Chemistry described the synthesis of ester-derivatized pyridinones based on this scaffold, which showed enhanced oral bioavailability in preclinical models. The nitro group acted as a metabolic trigger, facilitating the release of the active drug in specific physiological environments. This strategy has significant implications for the design of targeted drug delivery systems.
Looking ahead, the continued exploration of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one is expected to yield further breakthroughs in molecular engineering. Emerging trends in AI-driven drug discovery have already identified this compound as a promising candidate for virtual screening campaigns targeting G-protein-coupled receptors. The combination of its structural diversity and reactivity makes it an ideal molecule for fragment-based drug discovery approaches. As synthetic methods continue to evolve, the utility of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one is likely to expand into new therapeutic areas, including neurodegenerative diseases and antiviral research.
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